molecular formula C15H15N3O3 B15423496 N-Ethyl-N'-(4-nitrophenyl)-N-phenylurea CAS No. 101091-67-2

N-Ethyl-N'-(4-nitrophenyl)-N-phenylurea

Cat. No.: B15423496
CAS No.: 101091-67-2
M. Wt: 285.30 g/mol
InChI Key: CIHPZFSLVZJINP-UHFFFAOYSA-N
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Description

N-Ethyl-N'-(4-nitrophenyl)-N-phenylurea (CAS Registry Number: 1932-32-7) is a chemical compound with the molecular formula C 15 H 15 N 3 O 3 and a molecular weight of 285.30 g/mol . This phenyl urea derivative is of significant interest in medicinal chemistry and biochemical research. Recent scientific investigations into structurally similar phenyl urea compounds have revealed their potential as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing intracellular enzyme that catalyzes the first and rate-determining step of tryptophan metabolism . IDO1 is a prominent immunotherapeutic target in oncology, as its overexpression in the tumor microenvironment can lead to local immunosuppression, facilitating tumor progression and recurrence . Inhibiting IDO1 has been shown to enhance the efficacy of various anticancer therapies in preclinical models, making this enzyme a key focus for drug discovery efforts . The core phenyl urea scaffold is established as a valuable template in the design of bioactive molecules. Structure-Activity Relationship (SAR) studies on analogous compounds indicate that substitutions on the phenyl rings, particularly at the para-position, can profoundly influence biological activity and potency against targets like IDO1 . Researchers can utilize this compound as a key synthetic intermediate or as a structural analog for further optimization in developing novel small-molecule inhibitors for cancer immunotherapy and other biomedical applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

101091-67-2

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-ethyl-3-(4-nitrophenyl)-1-phenylurea

InChI

InChI=1S/C15H15N3O3/c1-2-17(13-6-4-3-5-7-13)15(19)16-12-8-10-14(11-9-12)18(20)21/h3-11H,2H2,1H3,(H,16,19)

InChI Key

CIHPZFSLVZJINP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups: The 4-nitrophenyl group in the target compound enhances electrophilicity compared to analogs like N-(4-cyanophenyl)-N'-phenylurea, where the cyano group is less electron-withdrawing .

Antimicrobial Activity

While direct data on the target compound is unavailable, highlights that 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups exhibit potent antimicrobial activity against E. coli and C. albicans. The nitro group likely enhances membrane penetration or target binding .

Anticancer Potential

N-(Phenylcarbamoyl)benzamide () demonstrated rerank scores comparable to hydroxyurea in docking studies, suggesting substituted phenylureas may interact with DNA or enzymes critical to cancer progression. The ethyl group in the target compound could modulate such interactions .

Physicochemical Properties

Key properties inferred from substituents:

  • Solubility : The nitro group reduces water solubility compared to analogs with electron-donating groups (e.g., methyl in siduron) .
  • Stability : Nitro groups are generally stable under acidic conditions but may degrade under strong basic or reductive environments, as seen in for 4-nitrophenyl boronic acid .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-Ethyl-N'-(4-nitrophenyl)-N-phenylurea with high purity?

  • Answer : The synthesis typically involves coupling reactions between substituted phenyl isocyanates and amines. A two-step approach is often employed:

Preparation of intermediates : React 4-nitrophenyl isocyanate with ethylamine in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Final urea formation : Introduce phenyl isocyanate to the intermediate under reflux in dimethylformamide (DMF) for 6–8 hours. Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

  • Key Parameters :
ParameterOptimal ConditionYield
SolventDMF70–75%
Temperature80–90°C
CatalystNone required

Q. How can the structure of this compound be validated post-synthesis?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H NMR should show distinct peaks for ethyl (-CH2_2- at δ 1.2–1.4 ppm), nitrophenyl (aromatic protons at δ 7.5–8.3 ppm), and urea NH (δ 8.9–9.1 ppm, broad) .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 257.24 (C13_{13}H11_{11}N3_3O3_3) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water 70:30, flow rate 1 mL/min) .

Q. What thermodynamic data are critical for predicting the stability of this compound in solution?

  • Answer : Key parameters include:

  • Enthalpy of Formation (ΔfH°) : -83.8 ± 0.3 kJ/mol (calculated via reaction calorimetry) .
  • Thermal Stability : Decomposition temperature >200°C (TGA analysis under N2_2 atmosphere) .
  • Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Answer :

  • Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) using DFT (e.g., B3LYP/6-311++G** basis set). For similar nitrophenyl derivatives, ω ≈ 4.5 eV, indicating moderate electrophilic character .
  • ADMET Predictions : Use tools like ADMET Predictor™ to estimate logP (~3.2) and cytochrome P450 inhibition (low risk for CYP3A4) .
  • Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina; rerank scores < -7.0 kcal/mol suggest strong binding .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives like this compound?

  • Answer :

  • Structural Variability : Compare substituent effects (e.g., nitro vs. chloro groups). For example, 4-nitrophenyl enhances electron-withdrawing properties, increasing cytotoxicity (IC50_{50} ~1 mM in HeLa cells) vs. 4-chloro analogs (IC50_{50} >5 mM) .
  • Assay Conditions : Standardize protocols (e.g., MTT assay pH, incubation time) to minimize variability.
  • Meta-Analysis : Aggregate data from PubChem and NIST to identify trends (e.g., logP vs. IC50_{50} correlations) .

Q. How does the substitution pattern on the phenyl rings influence the compound’s interaction with biological targets?

  • Answer :

  • Electron-Withdrawing Groups (e.g., -NO2_2) : Enhance hydrogen-bonding with enzyme active sites (e.g., urease inhibition via nitro-phenyl coordination) .
  • Steric Effects : Ethyl groups reduce steric hindrance compared to bulkier substituents, improving binding to hydrophobic pockets .
  • Comparative Data :
SubstituentBiological ActivityTarget
-NO2_2Anticancer (IC50_{50} 1 mM)HeLa cells
-ClAntifungal (MIC 50 µg/mL)Candida spp.

Methodological Notes

  • Spectroscopy : Prioritize 13^{13}C NMR for confirming urea carbonyl (C=O at δ 160–165 ppm) and nitrophenyl carbons .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Safety : Handle nitrophenyl derivatives under fume hoods due to potential mutagenicity (LD50_{50} >500 mg/kg in rats) .

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